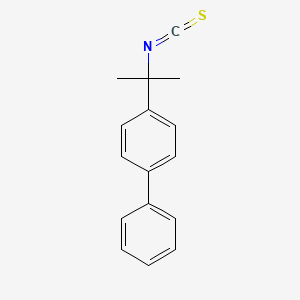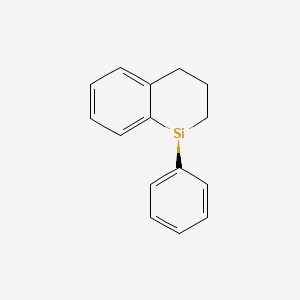
1-Silanaphthalene, 1,2,3,4-tetrahydro-1-phenyl-, (1R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Silanaphthalene, 1,2,3,4-tetrahydro-1-phenyl-, (1R)- is a chemical compound with the molecular formula C15H16Si It is a derivative of silanaphthalene, characterized by the presence of a phenyl group and a tetrahydro structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Silanaphthalene, 1,2,3,4-tetrahydro-1-phenyl-, (1R)- typically involves a series of chemical reactions. One common method includes the reduction of 3,4-dihydroisoquinoline followed by separation using a chiral reagent such as mandelic acid . This process ensures the production of the (1R)-enantiomer, which is crucial for its specific applications.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and controlled reaction environments can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Silanaphthalene, 1,2,3,4-tetrahydro-1-phenyl-, (1R)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: Reduction reactions can further modify the structure by adding hydrogen atoms.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce alkanes or alkenes.
Applications De Recherche Scientifique
1-Silanaphthalene, 1,2,3,4-tetrahydro-1-phenyl-, (1R)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic compounds.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Silanaphthalene, 1,2,3,4-tetrahydro-1-phenyl-, (1R)- involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Naphthalenol, 1,2,3,4-tetrahydro-:
Naphthalene, 1,2,3,4-tetrahydro-1,6-dimethyl-4-(1-methylethyl)-, (1S-cis)-: This compound has additional methyl and isopropyl groups, making it structurally distinct.
Uniqueness
1-Silanaphthalene, 1,2,3,4-tetrahydro-1-phenyl-, (1R)- is unique due to the presence of a silicon atom in its structure, which imparts distinct chemical properties compared to its carbon-based analogs. This uniqueness makes it valuable for specific applications where silicon’s properties are advantageous.
Propriétés
Numéro CAS |
685087-82-5 |
|---|---|
Formule moléculaire |
C15H15Si |
Poids moléculaire |
223.36 g/mol |
InChI |
InChI=1S/C15H15Si/c1-2-9-14(10-3-1)16-12-6-8-13-7-4-5-11-15(13)16/h1-5,7,9-11H,6,8,12H2 |
Clé InChI |
YAPUIWOBOHTKGC-UHFFFAOYSA-N |
SMILES isomérique |
C1CC2=CC=CC=C2[Si@@](C1)C3=CC=CC=C3 |
SMILES canonique |
C1CC2=CC=CC=C2[Si](C1)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(4-phenylphenyl)sulfonylmethyl]-2H-tetrazole](/img/structure/B12537048.png)
![Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]-, phenylmethyl ester](/img/structure/B12537059.png)
![[4-(2-Methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B12537062.png)
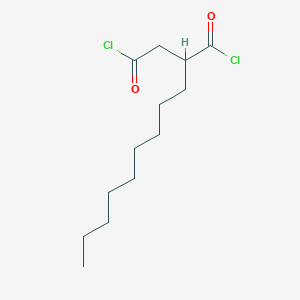


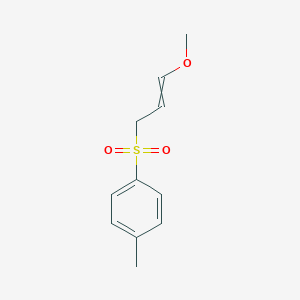
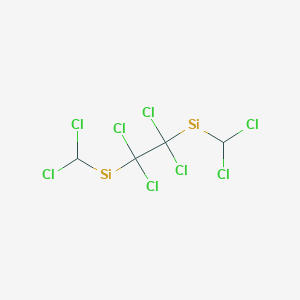
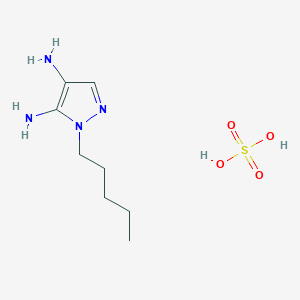

![4-[5-(4-Hydroxy-3-methoxyphenyl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12537125.png)
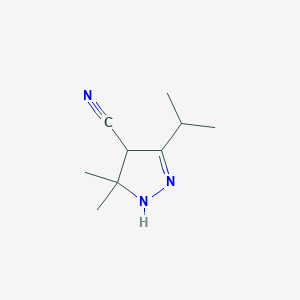
![[(2-{[2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]sulfanyl}ethyl)sulfanyl]acetic acid](/img/structure/B12537144.png)
